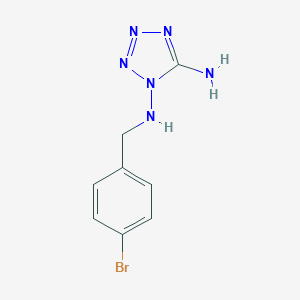![molecular formula C21H20N6O2 B276648 1-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B276648.png)
1-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}-N-(pyridin-3-ylmethyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}-N-(pyridin-3-ylmethyl)methanamine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MRS2500 and is a selective antagonist of the P2Y1 receptor.
Wirkmechanismus
MRS2500 acts as a selective antagonist of the P2Y1 receptor, which means that it blocks the binding of adenosine diphosphate (ADP) to the receptor. This, in turn, inhibits the downstream signaling pathways that are activated by the receptor, leading to a reduction in platelet aggregation, vasoconstriction, and neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MRS2500 have been extensively studied in vitro and in vivo. In vitro studies have shown that MRS2500 inhibits ADP-induced platelet aggregation, reduces vasoconstriction, and inhibits neurotransmission. In vivo studies have shown that MRS2500 reduces thrombus formation and inhibits the development of atherosclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MRS2500 in lab experiments is its high selectivity for the P2Y1 receptor, which allows for the specific targeting of this receptor in various physiological processes. However, one of the limitations of using MRS2500 is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on MRS2500, including the development of more potent and selective P2Y1 receptor antagonists, the investigation of the role of the P2Y1 receptor in various physiological processes, and the development of novel therapeutic approaches for the treatment of diseases that are associated with P2Y1 receptor dysfunction.
Conclusion:
In conclusion, MRS2500 is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound acts as a selective antagonist of the P2Y1 receptor and has been shown to have several biochemical and physiological effects. While there are some limitations to using MRS2500 in lab experiments, there are also several future directions for research on this compound.
Synthesemethoden
The synthesis of MRS2500 involves several steps, including the reaction of 3-methoxyphenol with 4-chlorobenzyl alcohol, followed by the reaction of the resulting compound with 5-phenyltetrazole. The final step involves the reaction of the resulting compound with pyridine-3-methanol to produce MRS2500.
Wissenschaftliche Forschungsanwendungen
MRS2500 has been extensively studied for its potential applications in scientific research. One of the main applications of this compound is in the study of the P2Y1 receptor, which is a G protein-coupled receptor that is involved in several physiological processes, including platelet aggregation, vasoconstriction, and neurotransmission.
Eigenschaften
Produktname |
1-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}-N-(pyridin-3-ylmethyl)methanamine |
|---|---|
Molekularformel |
C21H20N6O2 |
Molekulargewicht |
388.4 g/mol |
IUPAC-Name |
1-[3-methoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]-N-(pyridin-3-ylmethyl)methanamine |
InChI |
InChI=1S/C21H20N6O2/c1-28-20-12-16(13-23-15-17-6-5-11-22-14-17)9-10-19(20)29-21-24-25-26-27(21)18-7-3-2-4-8-18/h2-12,14,23H,13,15H2,1H3 |
InChI-Schlüssel |
VHBSDYCLPYBYCJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNCC2=CN=CC=C2)OC3=NN=NN3C4=CC=CC=C4 |
Kanonische SMILES |
COC1=C(C=CC(=C1)CNCC2=CN=CC=C2)OC3=NN=NN3C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-3-[(2-methylbenzyl)amino]benzoic acid](/img/structure/B276566.png)
![2-Methyl-3-[(2,3,4-trimethoxybenzyl)amino]benzoic acid](/img/structure/B276567.png)
![3-[(2,4-Dimethoxybenzyl)amino]-2-methylbenzoic acid](/img/structure/B276568.png)
![2-Methyl-3-[(3,4,5-trimethoxybenzyl)amino]benzoic acid](/img/structure/B276569.png)
![3-[(4-Methoxybenzyl)amino]-4-methylbenzoic acid](/img/structure/B276570.png)
![3-[(4-Ethoxybenzyl)amino]-2-methylbenzoic acid](/img/structure/B276574.png)

![2-({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)-1-phenylethanol](/img/structure/B276579.png)
![6-Chlorotetrazolo[1,5-a]quinazoline](/img/structure/B276581.png)
![1-(4-methylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole](/img/structure/B276582.png)
![2-({[5-(2,5-Dichlorophenyl)-2-furyl]methyl}amino)-2-methyl-1,3-propanediol](/img/structure/B276583.png)
![1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-[(1-ethylpyrrolidin-2-yl)methyl]methanamine](/img/structure/B276584.png)

